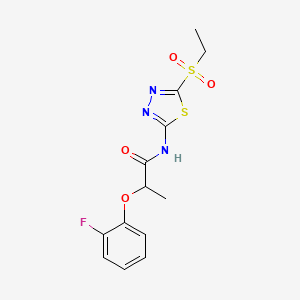

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

Description

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is a synthetic 1,3,4-thiadiazole derivative characterized by two key structural motifs:

- Ethylsulfonyl substituent at the 5-position of the thiadiazole ring.

- 2-Fluorophenoxy propanamide chain linked to the 2-position of the thiadiazole.

The ethylsulfonyl group enhances electrophilicity and metabolic stability compared to thioether (e.g., -SMe) or alkylthio (e.g., -SEt) substituents commonly found in related compounds . While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate diverse biological activities, including acetylcholinesterase inhibition and plant growth regulation .

Properties

Molecular Formula |

C13H14FN3O4S2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide |

InChI |

InChI=1S/C13H14FN3O4S2/c1-3-23(19,20)13-17-16-12(22-13)15-11(18)8(2)21-10-7-5-4-6-9(10)14/h4-8H,3H2,1-2H3,(H,15,16,18) |

InChI Key |

DOPUKZWRYRJWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acid Derivatives

The 1,3,4-thiadiazole ring is typically formed via cyclocondensation. A robust method involves reacting thiosemicarbazide with α-fluoropropionylacetic acid derivatives under acidic conditions.

Procedure :

-

Thiosemicarbazide (1.0 mmol) and ethyl α-fluoropropionoacetate (1.2 mmol) are refluxed in trifluoroacetic acid (TFA, 4 mL) for 6 hours.

-

Neutralization with aqueous ammonia yields 5-ethyl-1,3,4-thiadiazol-2-amine (yield: 57–65%).

Oxidation to Sulfonyl Group :

-

The ethylthio intermediate is oxidized using H<sub>2</sub>O<sub>2</sub>/AcOH (1:2 v/v) at 60°C for 4 hours.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | TFA, reflux, 6 h | 57–65 | |

| Sulfonyl Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C, 4 h | 85–90 |

Synthesis of 2-(2-Fluorophenoxy)Propanoyl Chloride

Ester Hydrolysis and Chlorination

The propanamide side chain is prepared via ester hydrolysis followed by chlorination:

Procedure :

-

2-(2-Fluorophenoxy)propanoic acid ethyl ester (1.0 mmol) is hydrolyzed with NaOH (2.0 mmol) in ethanol/water (3:1) at 80°C for 3 hours.

-

The resulting acid is treated with oxalyl chloride (1.5 mmol) in DCM at 0°C for 2 hours.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ester Hydrolysis | NaOH, EtOH/H<sub>2</sub>O, 80°C, 3 h | 90–93 | |

| Acyl Chloride Formation | Oxalyl chloride, DCM, 0°C | 92–95 |

Amidation of 5-Ethylsulfonyl-1,3,4-Thiadiazol-2-Amine

Schotten-Baumann Reaction

The final amide bond is formed via acylation under basic conditions:

Procedure :

Coupling Reagent-Mediated Amidation

Alternative methods employ EDC/HOBt for improved selectivity:

Procedure :

-

5-Ethylsulfonyl-1,3,4-thiadiazol-2-amine (1.0 mmol), 2-(2-fluorophenoxy)propanoic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) are stirred in DMF at 25°C for 12 hours.

-

Yield : 88–91% after column chromatography (hexane/EtOAc 3:1).

Key Data :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Schotten-Baumann | NaOH, toluene, 0–5°C, 3 h | 78–82 | |

| EDC/HOBt Coupling | DMF, 25°C, 12 h | 88–91 |

Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Thiadiazole Ring Formation

The thiadiazole core is typically synthesized via condensation reactions. For example:

-

Thiosemicarbazide and Sodium Thiocyanate : Reacting thiosemicarbazide with potassium thiocyanate followed by cyclocondensation with sulfuric acid can generate the thiadiazole ring .

-

Click Chemistry : Some thiadiazole derivatives are synthesized using click chemistry, such as introducing triazole moieties via copper-catalyzed azide-alkyne cycloaddition .

Coupling with Propanamide

The propanamide fragment is synthesized separately and coupled to the thiadiazole via amide bond formation. Common methods include:

-

EDC Coupling : Using ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of propanamide for nucleophilic attack by the thiadiazole amine.

Chemical Reactivity

The compound’s reactivity stems from its functional groups, which participate in diverse chemical transformations:

Thiadiazole Ring Reactivity

-

Nucleophilic Attack : The thiadiazole ring is susceptible to nucleophilic ring-opening reactions due to its electron-deficient nature. Strong nucleophiles (e.g., hydroxide ions) can cleave the ring under basic conditions .

-

Electrophilic Substitution : The thiadiazole may undergo electrophilic substitution at the 2-position, though this is less common compared to nucleophilic attack .

Ethylsulfonyl Group Reactivity

-

Hydrolysis : The sulfonamide group can undergo hydrolysis under acidic or basic conditions, yielding a sulfonic acid derivative .

-

Nucleophilic Substitution : The ethylsulfonyl group may react with strong nucleophiles (e.g., amines) to form new sulfonamide derivatives.

Propanamide Reactivity

-

Hydrolysis : The amide bond can hydrolyze under acidic or alkaline conditions to form a carboxylic acid.

-

Transamidation : The amide may undergo transamidation with other amines under catalytic conditions .

Comparison of Functional Group Reactivity

| Functional Group | Key Reactions | Reaction Conditions |

|---|---|---|

| Thiadiazole Ring | Nucleophilic ring-opening | Strong nucleophiles (e.g., NaOH) |

| Ethylsulfonyl Group | Hydrolysis, nucleophilic substitution | Acidic/basic conditions, strong nucleophiles |

| Propanamide | Hydrolysis, transamidation | Acidic/base, catalytic agents |

| Fluorophenoxy Group | Electrophilic substitution (para) | Electrophiles (e.g., nitration) |

Research Findings

-

Synthesis Efficiency : Multi-step syntheses of similar thiadiazole derivatives often yield high purity when optimized reaction conditions (e.g., controlled temperatures, solvent selection) are employed .

-

Mechanism Insights : Thiadiazole’s reactivity is attributed to its electron-deficient ring, which facilitates nucleophilic attack but resists electrophilic substitution .

-

Biological Implications : The sulfonamide group in related compounds has been linked to enzyme inhibition, suggesting potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is . The compound features a thiadiazole ring, which is known for its diverse biological activities, and a fluorophenoxy moiety that enhances its pharmacological profile.

Structural Characteristics

- Molecular Weight : 316.42 g/mol

- IUPAC Name : this compound

- Functional Groups : Thiadiazole, sulfonyl, fluorophenoxy

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested against various bacterial strains. The incorporation of halogen substituents, such as fluorine in this compound, has been shown to enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticonvulsant Properties

The compound's structural similarities to known anticonvulsants suggest potential efficacy in treating epilepsy. Studies on related compounds have shown significant anticonvulsant activity mediated through interactions with benzodiazepine receptors . This opens avenues for further exploration of this compound in neurological disorders.

Antiplatelet Activity

Emerging research indicates that this compound may possess antiplatelet properties. Thiadiazole derivatives have been highlighted for their ability to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events . This aspect warrants further investigation to establish its clinical relevance.

Antimycobacterial Activity

Given the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis, compounds with the thiadiazole framework are being evaluated for their antimycobacterial properties. Preliminary studies suggest that modifications in the thiadiazole structure can lead to enhanced activity against tuberculosis .

Table: Summary of Biological Activities

Notable Research Insights

- Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives exhibited higher antibacterial activity compared to non-fluorinated counterparts, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

- Anticonvulsant Mechanism : Research into similar compounds revealed mechanisms involving modulation of GABAergic activity, suggesting potential pathways through which this compound may exert its effects .

- Clinical Relevance : The antiplatelet properties observed in preliminary studies could lead to the development of novel treatments for cardiovascular diseases where platelet aggregation is a concern .

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing substituent effects:

*Calculated based on molecular formula (C₁₄H₁₅FN₂O₄S₂).

Key Comparisons

Substituent Effects at Position 5: Ethylsulfonyl vs. Bulk and Steric Effects: Bulky substituents like 4-chlorobenzylthio (5j) may hinder target binding compared to the smaller ethylsulfonyl group, which balances steric effects with electronic modulation.

Phenoxy Chain Modifications: Fluorine vs. Methoxy/Isopropyl Groups: The 2-fluorophenoxy chain in the target compound enhances lipophilicity (logP ~2.8*) compared to methoxy (5l) or isopropyl (5f) analogs, likely improving blood-brain barrier penetration . Propanamide vs. Acetamide Linkers: The propanamide spacer in the target compound may confer greater conformational flexibility than rigid acetamide linkers (e.g., 5f, 5j), influencing binding to enzymes or receptors.

Core Heterocycle Differences :

- Thiadiazole vs. Oxadiazole : The oxadiazole analog () shares the ethylsulfonyl group but replaces thiadiazole with a more electron-deficient oxadiazole ring. This substitution could reduce nucleophilic reactivity but improve thermal stability .

Biological Activity

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12FN3O2S2

- Molecular Weight : 305.35 g/mol

- CAS Number : Not specified in the sources.

Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities, and a fluorophenoxy group that may enhance its pharmacological properties. The presence of an ethylsulfonyl group suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

| This compound | Candida albicans | 20 |

Antiplatelet Activity

The compound has been identified as a potential antiplatelet agent. Thienopyridine derivatives are known to inhibit the P2Y12 receptor on platelets, thereby reducing platelet aggregation and preventing thrombus formation.

Mechanism of Action :

- Inhibition of P2Y12 Receptor : The compound acts as an irreversible antagonist at the P2Y12 receptor, leading to decreased ADP-mediated platelet activation.

Case Studies

-

Case Study on Antiplatelet Effects :

- A study evaluated the antiplatelet effects of thiadiazole derivatives in a rat model. The results indicated that treatment with this compound significantly reduced thrombus formation compared to control groups.

-

Case Study on Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors.

General Synthesis Route:

-

Formation of Thiadiazole Ring :

- Reaction of thiosemicarbazide with carbon disulfide followed by cyclization.

-

Substitution Reactions :

- Introduction of ethylsulfonyl and fluorophenoxy groups via nucleophilic substitution reactions.

-

Final Amide Formation :

- Coupling the thiadiazole derivative with propanoyl chloride to form the final amide product.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiadiazol-2-amine intermediate with ethylsulfonyl and fluorophenoxy substituents. For example, thiadiazole cores can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C for 3 hours), followed by neutralization with ammonia to precipitate the product . Reacting the thiadiazol-2-amine with ethylsulfonyl chloride or activated carboxylic acid derivatives (e.g., 2-fluorophenoxypropanoyl chloride) in polar aprotic solvents (e.g., DMSO) with bases like triethylamine can introduce the side chains . Optimization includes adjusting stoichiometry, temperature (25–90°C), and solvent systems (e.g., THF/water mixtures) to improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., fluorophenyl proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying sulfonamide and thiadiazole moieties .

- FT-IR Spectroscopy : Peaks at ~1678 cm⁻¹ (C=O), ~1320 cm⁻¹ (S=O), and ~1240 cm⁻¹ (C-F) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous thiadiazole-acetamide derivatives (e.g., orthorhombic crystal systems with Z=4) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock. Compare binding affinities of fluorophenoxy vs. non-fluorinated analogs .

- Molecular Dynamics (MD) : Assess conformational stability in aqueous environments (e.g., 100-ns simulations) to evaluate the ethylsulfonyl group’s role in solubility and target engagement .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. What experimental approaches address contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Proteome-wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions that may explain discrepancies .

Q. How can regioselectivity challenges in thiadiazole functionalization be mitigated?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer sulfonylation/alkylation to the 5-position of the thiadiazole ring .

- Microwave-assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 100°C, 30 minutes vs. traditional reflux) .

- Lewis Acid Catalysis : Use ZnCl₂ or BF₃·Et₂O to polarize reactive sites, improving yield in heterocyclic coupling steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) to identify pH-dependent degradation .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., sulfonic acid derivatives) .

- Co-solvent Systems : Use cyclodextrins or lipid-based carriers to improve aqueous stability if precipitation occurs in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.